(1,3-dichloropropan-2-ylidene)(methoxy)amine
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Overview
Description
(1,3-Dichloropropan-2-ylidene)(methoxy)amine is a chemical compound with the molecular formula C4H7Cl2NO. It is also known by its IUPAC name, 1,3-dichloroacetone O-methyloxime. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and an imine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dichloropropan-2-ylidene)(methoxy)amine typically involves the reaction of 1,3-dichloroacetone with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,3-dichloroacetone+methoxyamine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dichloropropan-2-ylidene)(methoxy)amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions may produce the corresponding amine.
Scientific Research Applications
(1,3-Dichloropropan-2-ylidene)(methoxy)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1,3-dichloropropan-2-ylidene)(methoxy)amine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine atoms may also participate in electrophilic interactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloroacetone: Shares the dichloroacetone moiety but lacks the methoxyamine group.
Methoxyamine: Contains the methoxyamine group but lacks the dichloroacetone moiety.
Chloromethyl Methyl Ether: Contains a similar methoxy group but differs in the rest of the structure.
Uniqueness
(1,3-Dichloropropan-2-ylidene)(methoxy)amine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chlorine atoms and the methoxyamine group allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1147563-57-2 |
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Molecular Formula |
C4H7Cl2NO |
Molecular Weight |
156 |
Purity |
95 |
Origin of Product |
United States |
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